molecular formula C10H13N3S B13339211 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine

4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13339211
M. Wt: 207.30 g/mol
InChI Key: WULISWNLTNJEBD-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and a 2-(thiophen-3-yl)ethyl chain at position 1.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

4-methyl-1-(2-thiophen-3-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-8-6-13(12-10(8)11)4-2-9-3-5-14-7-9/h3,5-7H,2,4H2,1H3,(H2,11,12)

InChI Key

WULISWNLTNJEBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2=CSC=C2

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound Name Substituents (Pyrazole Position) Molecular Formula Molecular Weight Key Properties/Applications
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine Br at C4, ethyl-thiophene at N1 C₁₀H₁₀BrN₃S 284.17 g/mol Higher molecular weight; bromine may enhance halogen bonding in drug design.
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine Me at C4, methylene-thiophene at N1 C₁₀H₁₃N₃S 207.29 g/mol Increased lipophilicity due to thiophene methyl group; potential pharmacokinetic optimization.
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Thiazole at N1, Me at C3 C₁₃H₁₁N₅S 269.32 g/mol Thiazole substitution alters electronic properties; explored as an intermediate in bioactive molecules.

Heterocyclic Modifications

  • Thiophene vs. Thiazole : Replacing thiophene with thiazole (as in 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine ) introduces a nitrogen atom, enhancing hydrogen-bonding capacity and polarity.
  • Pyridine Hybrids : Compounds like ethyl-(1-pyridin-3-yl-1H-pyrazol-4-yl)-amine demonstrate the incorporation of pyridine rings, which can improve solubility and metal-coordination properties.

Linker and Functional Group Impact

  • Ethyl vs. Methylene Linkers : The ethyl chain in 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine provides greater flexibility compared to the rigid methylene linker in 4-methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine . This flexibility may influence conformational adaptability in target binding.
  • Nitro and Trifluoromethyl Groups : Derivatives like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine highlight how electron-withdrawing groups (e.g., CF₃) can modulate reactivity and metabolic stability.

Biological Activity

4-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

C10H13N3S\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{S}

Antimicrobial Activity

Recent studies have shown that various pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has demonstrated effectiveness against several pathogenic strains. The minimum inhibitory concentration (MIC) values for this compound were notably low, indicating potent antimicrobial activity.

CompoundMIC (μg/mL)Pathogen
This compound0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis

This compound's ability to inhibit biofilm formation further supports its potential as an antimicrobial agent .

Anti-inflammatory Effects

The pyrazole scaffold is well-known for its anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that it may be useful in treating inflammatory diseases .

Anticancer Activity

Research has indicated that pyrazole derivatives possess anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies involving this compound have shown promising results against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It could affect pathways related to cell proliferation and apoptosis.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell walls or inhibits essential metabolic processes in pathogens.

Case Studies

Several case studies have explored the efficacy of 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amines in various applications:

  • In Vitro Studies : A study demonstrated that this compound effectively reduced the viability of cancer cells while sparing normal cells, highlighting its selective toxicity .
  • Animal Models : In vivo studies showed significant reductions in tumor size and inflammatory markers in treated groups compared to controls, supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine?

  • Methodological Answer : A common approach involves reacting 3-thiophen-3-yl-2-(aminomethylen)propannitrile derivatives with hydrazinium salts in alcohols, as described in DE4333659A1 . Copper-catalyzed coupling (e.g., CuBr, Cs₂CO₃) with cyclopropanamine in DMSO at 35°C is also effective, yielding products verified via ¹H NMR, ¹³C NMR, and HRMS .

Q. Which spectroscopic techniques confirm the compound’s structure?

  • Methodological Answer : ¹H NMR (e.g., δ 8.87 for pyrazole protons), ¹³C NMR, and HRMS (m/z matching [M+H]+) are standard. IR spectroscopy (NH stretch at ~3298 cm⁻¹) further validates functional groups . Purity is confirmed via HPLC (≥95%) and melting point analysis (104–107°C) .

Q. What intermediates are critical in its synthesis?

  • Methodological Answer : Key intermediates include 3-(thiophen-3-yl)-2-(aminomethylen)propannitrile and iodopyrazole derivatives. These are generated via cyclization and formylation steps, as outlined in multi-step protocols for analogous pyrazol-3-amines .

Q. How is column chromatography optimized for purification?

  • Methodological Answer : Gradient elution (e.g., ethyl acetate/hexane, 0–100%) isolates the compound effectively. Post-chromatography recrystallization in ethanol/water mixtures enhances purity (>95%) .

Advanced Research Questions

Q. How do crystallographic data contradictions arise, and how are they resolved?

  • Methodological Answer : Discrepancies in X-ray data (e.g., R factor >0.05) may stem from twinning or poor crystal quality. SHELXL refinement, combined with validation tools (e.g., PLATON), addresses these issues. High-resolution data (mean C–C = 0.002 Å) and space group analysis (e.g., monoclinic P21/n) improve accuracy .

Q. What structural features enhance biological activity in pyrazol-3-amine derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., thiophen-3-yl ethyl) improve kinase inhibition by optimizing steric and electronic interactions. Structure-activity relationship (SAR) studies on Jak2 inhibitors (e.g., AZD1480) highlight the importance of substituent positioning for target binding .

Q. How can copper-catalyzed synthesis yields be systematically optimized?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables: catalyst (CuBr vs. CuI), base (Cs₂CO₃ vs. K₂CO₃), and solvent (DMSO vs. DMF). Previous studies show Cs₂CO₃ in DMSO at 35°C maximizes yields (up to 98%) for analogous amines .

Q. Why do cyclization steps exhibit low reproducibility, and how is this mitigated?

  • Methodological Answer : Trace moisture or impurities in intermediates (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride) can disrupt cyclization. Strict anhydrous conditions, TLC monitoring, and pre-purification of intermediates via silica gel chromatography improve consistency .

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